4-Phenylurazole
Overview
Description
Synthesis Analysis
The synthesis of 4-phenylurazole and related compounds has been explored through various methodologies. One approach involves the functionalization of the 4-position of dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate via a Suzuki–Miyaura cross-coupling reaction in water . Another study reports the reaction of 4-phenylurazole with acetyl chloride in N,N-dimethylacetamide to acetylate the NH bonds of the urazole group, which was then used as a monomer for polymerization with adipoyl chloride and suberoyl chloride to form novel aliphatic polyamides .
Molecular Structure Analysis
The molecular structure of 4-phenylurazole and its derivatives has been investigated using various spectroscopic techniques. For instance, the structure of 4-phenylimidazole, a related compound, was analyzed using FT-IR, FT-Raman, and FT-NMR spectroscopy, supported by density functional theory (DFT) calculations . Similarly, the structure of 4-phenyl-3H-1,3-thiazol-2-ol was studied, revealing insights into its tautomeric forms and electronic properties .
Chemical Reactions Analysis
The reactivity of 4-phenylurazole derivatives has been explored in the context of forming asymmetric imine ligands and mixed metal polynuclear complexes . Additionally, the synthesis of multi-heterocyclic antibacterial drugs using 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles demonstrates the potential for chemical reactions leading to biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenylurazole derivatives have been characterized through various analyses. The synthesized aliphatic polyamides containing 4-phenylurazole linkages were found to be soluble in most organic solvents and had inherent viscosities in a specific range . The vibrational and electronic properties of related compounds, such as 4-phenylimidazole and 4-phenyl-3H-1,3-thiazol-2-ol, were also studied, providing insights into their stability, charge delocalization, and potential applications in nonlinear optics .
Case Studies
Several case studies highlight the potential applications of 4-phenylurazole derivatives. For example, the synthesis of a heterometallic tetranuclear complex using 4-phenyl-1H-pyrazole as a ligand showcases the utility of these compounds in coordination chemistry . The antimicrobial and antioxidant activities of functionalized pyrazole scaffolds further demonstrate the biological relevance of these molecules . Additionally, the prediction of anti-hepatitis B activity and the confirmation of potent HBV inhibition by a synthesized compound indicate the potential for 4-phenylurazole derivatives in pharmaceutical research .
Scientific Research Applications
Polymer Synthesis
4-Phenylurazole (1) has been used in the synthesis of aliphatic polyamides. It reacts with acetyl chloride, leading to the formation of novel aliphatic polyamide with inherent viscosities ranging from 0.108–0.396 dl g−1. These polymers are soluble in most organic solvents, indicating their potential utility in various industrial applications (Mallakpour & Sheikholeslami, 1999).
Electrochemical Studies
4-Phenylurazole has been studied for its electrochemical oxidation in the presence of Meldrum’s acid derivatives. This research provides insights into the electrochemical oxidation mechanisms of urazoles and their derivatives, which are significant in the synthesis of new chemical entities (Pakravan et al., 2021).
Chemical Genetics and Apoptosis Induction
In chemical genetics and apoptosis induction research, 4-phenylurazole has been identified as a compound of interest. It is among the small molecules studied for apoptosis-inducing activities, which has implications in cancer research and the development of potential anticancer agents (Cai, Drewe, & Kasibhatla, 2006).
Heterocyclic Compound Synthesis
4-Phenylurazole plays a significant role in the synthesis of various biologically active molecules. It is a key component in the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The review of advances in the use of urazole as a starting material highlights its importance in organic synthesis (Ziarani et al., 2019).
Physicochemical Studies
Research on the physicochemical properties of 4-phenylurazole derivatives like acidity constants and electron transfer properties enhances our understanding of these compounds' chemical behavior. Such studies are crucial for developing new materials and understanding their interaction with other substances (Bausch & David, 1992).
Organic Synthesis
4-Phenylurazole has been used in the synthesis of various organic compounds like pyrazoles, showcasing its versatility in organic chemistry. These compounds have applications in various fields, including pharmacology and material science (Jacob et al., 2019).
Scale-up Synthesis
The development of reliable, multi-kilogram preparation methods for 4-phenylurazole is critical for its application in industrial settings. Such methods ensure the availability of this compound for various research and development activities (Chandrasekhar et al., 2004).
Electrocatalytic Activity Studies
Investigations into the electrocatalytic behavior of 4-phenylurazole provide insights into its potential applications in electrochemistry and sensor development (Varmaghani, 2019).
Green Chemistry Applications
4-Phenylurazole is involved in solvent-free polymerization reactions, indicating its role in developing environmentally friendly polymer synthesis methods. This is crucial for sustainable chemistry practices (Mallakpour & Dinari, 2008).
properties
IUPAC Name |
4-phenyl-1,2,4-triazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSUFRDROXZXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065988 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818223 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenylurazole | |
CAS RN |
15988-11-1 | |
Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylurazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylurazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYLURAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.